molecular formula C10H7ClFN3OS B1415417 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1105192-71-9

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B1415417
CAS No.: 1105192-71-9
M. Wt: 271.7 g/mol
InChI Key: GHBBAZLICRNQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenylthiourea. This intermediate then undergoes cyclization with chloroacetyl chloride to yield the desired compound .

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of triethylamine as an acid-binding agent and an inert solvent can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-chloro-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds .

Properties

IUPAC Name

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3OS/c11-5-8(16)13-10-15-14-9(17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBBAZLICRNQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.